molecular formula C8H7Cl2NO2 B1394249 Methyl 2,6-dichloro-4-methylnicotinate CAS No. 1013648-04-8

Methyl 2,6-dichloro-4-methylnicotinate

Cat. No. B1394249
M. Wt: 220.05 g/mol
InChI Key: QOTFUYQFPHLJTM-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-methylnicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 . It is a solid substance stored at 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of Methyl 2,6-dichloro-4-methylnicotinate involves the reaction of 2,6-dichloro-4-methyl-nicotinic acid with iodomethane in the presence of potassium carbonate . The reaction is carried out in N,N-dimethyl-formamide at 20°C for 6 hours .


Molecular Structure Analysis

The InChI code for Methyl 2,6-dichloro-4-methylnicotinate is 1S/C8H7Cl2NO2/c1-4-3-5(9)11-7(10)6(4)8(12)13-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 2,6-dichloro-4-methylnicotinate is a solid substance . It has a molecular weight of 220.05 . The compound is stored at 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Applications

  • Methyl 2,6-dichloro-4-methylnicotinate has been involved in the development of protection strategies for alcohols and carboxylic acids. Specifically, its derivatives have shown efficiency in reacting with alcohols and carboxylic acids to form ethers and esters that are stable under typical deprotection conditions. These compounds have utility in solution or when immobilized on a polymer support (Kurosu & Li, 2009).
  • The compound has also been a subject of study for its unusual regioselective reactions, such as the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer, resulting in regioselective nucleophilic substitution. This highlights its potential in complex chemical synthesis (Dyadyuchenko et al., 2021).

Pharmaceutical and Medicinal Chemistry

  • Methyl 2,6-dichloro-4-methylnicotinate derivatives have been integral in the synthesis of pharmaceutical compounds. For instance, its use in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, showcases its importance in the pharmaceutical industry. This synthesis was scalable and supported preclinical and clinical studies (Andersen et al., 2013).

Biochemical Applications

  • Deuteration of methyl groups in related compounds like 6-methylnicotinic acid and 2,6-dimethylnicotinic acid, and subsequent reactions to form nicotinoylating agents, illustrates the compound's relevance in biochemical applications, particularly for protein modification (Tsumoto et al., 2003).

Environmental and Analytical Chemistry

  • The compound has been referenced in studies focused on the characterization and determination of chloro- and bromo-benzoquinones as disinfection byproducts in drinking water. This signifies its role in understanding and mitigating potential environmental hazards (Zhao et al., 2010).

Biotechnology

  • The enzyme-mediated regioselective hydroxylations of related compounds like 6-methylnicotinate demonstrate the compound's relevance in the field of biotechnology, specifically in the production of hydroxylated heterocyclic carboxylic acid derivatives (Tinschert et al., 2000).

Agricultural Chemistry

  • Methyl isonicotinate, a related compound, has been studied extensively as a non-pheromone semiochemical in thrips pest management. This showcases the compound's potential in integrated pest management strategies (Teulon et al., 2017).

Safety And Hazards

Methyl 2,6-dichloro-4-methylnicotinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2,6-dichloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-4-3-5(9)11-7(10)6(4)8(12)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTFUYQFPHLJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677250
Record name Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dichloro-4-methylnicotinate

CAS RN

1013648-04-8
Record name Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5.0 g (24.3 mmol) 2,6-dichloro-4-methyl-pyridine-3-carboxylic acid in DMF (73 ml) were added 5.0 g (36.4 mmol) K2CO3 and 7.6 ml (121.3 mmol) iodomethane at 0° C. The reaction mixture was stirred at RT for 3 h and was subsequently poured into water. This mixture was extracted with EtOAc and the organic layer was washed with water and brine, dried over Na2SO4 and concentrated in vacuo. Purification of the residue by CC (hexane/EtOAc 19:1) provided 5.2 g (23.7 mmol, 98%) 2,6-dichloro-4-methyl-pyridine-3-carboxylic acid methylester.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 8.05 g (39.1 mmol) of 2,6-dichloro-4-methyl-nicotinic acid [Lamm, G. Ger. Offen. (1977), DE 2538950] in 100 ml of DMF was added 8.10 g (58.6 mmol) of potassium carbonate. While stirring, 12.16 ml=27.7 g (195.4 mmol) of iodomethane was added drop by drop and the reaction mixture was stirred for 6 hours at RT. It was then poured into crashed ice and extracted twice with EtOAc; the organic phases were washed with water, dried over magnesium sulfate, filtered and evaporated to give 8.47 g (99%) of the title compound as light yellow solid. MS: 219.0 (M+, 2Cl).
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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